1-[4-[[(2RS,4SR)-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-piperazine
Beschreibung
Contextualization within Ketoconazole (B1673606) Metabolism and Biotransformation Pathways
Ketoconazole undergoes metabolism in the body, primarily through hepatic microsomal enzymes, with CYP3A4 being a major enzyme involved srce.hrresearchgate.net. The main identified metabolic pathways include oxidation and degradation of the imidazole (B134444) and piperazine (B1678402) rings, as well as oxidative O-dealkylation and aromatic hydroxylation srce.hr. Deacetylation of ketoconazole leads to the formation of deacylketoconazole nih.govnih.gov. This deacetylation step is catalyzed by enzymes such as human arylacetamide deacetylase (AADAC) nih.gov.
Further metabolism of deacylketoconazole can occur. For instance, it is believed to undergo metabolism through flavin-containing monooxygenase (FMO), potentially transforming into a dialdehyde (B1249045) form srce.hrresearchgate.net. Studies in human liver microsomes have shown that the clearance of ketoconazole hydrolysis to form deacylketoconazole occurs to a similar extent as the N-hydroxylation of deacylketoconazole by FMO3 nih.gov.
Research in animal models, such as rats and mice, has helped elucidate the metabolic fate of ketoconazole and the role of deacylketoconazole. In rat plasma, deacylketoconazole (often referred to as DAK or M11 in some studies) has been identified as one of the more abundant metabolites srce.hrresearchgate.net. Studies in mice have indicated that ketoconazole is readily metabolized to deacylketoconazole, and importantly, deacylketoconazole appears to be less prone to further metabolism and can accumulate in the liver nih.gov.
Significance in Contemporary Biochemical and Medicinal Chemistry Investigations
Deacylketoconazole holds significance in contemporary biochemical and medicinal chemistry research for several reasons. Its identification as a major metabolite necessitates its consideration when studying the full effects of ketoconazole administration. Research has indicated that deacylketoconazole can exhibit biological activities distinct from or in addition to those of ketoconazole.
For example, studies have shown that deacylketoconazole can be more active against certain pathogens, such as Plasmodium falciparum, the parasite responsible for malaria, compared to ketoconazole researchgate.netresearchgate.netasm.org. This suggests that deacylketoconazole itself may contribute to or be solely responsible for some observed pharmacological effects. Conversely, while ketoconazole is known for its antifungal activity, some research indicates no significant difference in activity between deacylketoconazole and ketoconazole against clinical isolates of Candida species researchgate.netresearchgate.net.
Furthermore, the formation and accumulation of deacylketoconazole have been implicated in certain toxicological effects associated with ketoconazole. Studies in mice have linked deacylketoconazole accumulation in the liver to the induction of phospholipidosis and the inhibition of drug metabolism enzymes nih.gov. This highlights the importance of studying metabolites like deacylketoconazole to understand the full safety profile of parent drugs.
In medicinal chemistry, understanding the metabolism of a drug like ketoconazole to form deacylketoconazole is vital for rational drug design and development. Identifying active or potentially toxic metabolites can inform the design of new drug candidates with improved metabolic profiles, efficacy, or reduced toxicity. The study of deacylketoconazole contributes to the broader understanding of how structural modifications through metabolism can impact the biological activity and toxicological properties of pharmaceutical compounds openaccessjournals.comopenmedicinalchemistryjournal.comijnrd.orgnih.govmdpi.com. Chemical biology approaches, which combine chemical tools and techniques with biological investigations, are instrumental in these studies, allowing for the precise modulation and study of biological systems influenced by compounds like deacylketoconazole tue.nlwehi.edu.auharvard.eduleibniz-fmp.deuni-muenster.de.
Detailed Research Findings:
Research has provided specific data points regarding the properties and formation of deacylketoconazole.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆Cl₂N₄O₃ | nih.gov |
| Molecular Weight | 489.4 g/mol (Computed) | nih.gov |
| CAS Number | 67914-61-8 | nih.gov |
| PubChem CID | 129272 | nih.gov |
| XLogP3 (Computed) | 4.4 | nih.gov |
| Melting Point | 166-169°C | |
| Density | 1.39±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly, Sonicated) |
Metabolic Formation Data:
Studies in human liver microsomes have investigated the kinetics of ketoconazole hydrolysis to deacylketoconazole.
| Enzyme Involved | Reaction | Notes | Source |
| Human AADAC | Ketoconazole hydrolysis to Deacylketoconazole | Identified as a responsible enzyme for hydrolysis. | nih.gov |
| Human FMO3 | Deacylketoconazole N-hydroxylation | Enzyme responsible for further metabolism of deacylketoconazole. | nih.gov |
Biological Activity Comparison:
Comparative studies have evaluated the activity of ketoconazole and deacylketoconazole against certain pathogens.
| Compound | Activity Against Plasmodium falciparum (relative to Ketoconazole) | Activity Against Candida spp. (relative to Ketoconazole) | Source |
| Ketoconazole | 1x (reference) | 1x (reference) | researchgate.netresearchgate.netasm.org |
| Deacylketoconazole | 15- to 50-fold more active | No significant difference | researchgate.netresearchgate.netasm.org |
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
67914-61-8 |
|---|---|
Molekularformel |
C24H26Cl2N4O3 |
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
InChI |
InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1 |
InChI-Schlüssel |
LOUXSEJZCPKWAX-ZJSXRUAMSA-N |
Isomerische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
67914-61-8 |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
de-N-acetylketoconazole deacetylated ketoconazole deacylketoconazole R 39 519 R 39519 R-39519 |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Derivatization Strategies of Deacylketoconazole
Established Laboratory Synthesis Routes for Deacylketoconazole
Deacylketoconazole is structurally related to ketoconazole (B1673606), which is synthesized through a multi-step process. Ketoconazole itself, cis-1-acetyl-4-[4-[2-(2,4-dichlorophenyl)-2-(1H-imidazole-1-ylmethyl)-1,3-dioxolan-4-ylmethyl]phenyl]piperazine, is synthesized starting from 2,4-dichlorophenacyl bromide. lookchem.com A key step involves the ketalization of 2,4-dichlorophenacyl bromide with glycerol (B35011) to yield cis-2-(2,4-dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane. lookchem.com Subsequent steps involve acylation, alkylation with imidazole (B134444), alkaline hydrolysis to remove protecting groups, and reaction with methanesulfonyl chloride. lookchem.com
Deacylketoconazole is the N-deacetylated form of ketoconazole. nih.govresearchgate.net While specific detailed laboratory synthesis routes starting directly from simple precursors to deacylketoconazole are not extensively detailed in the provided search results, its nature as a deacetylated metabolite of ketoconazole implies that it can be obtained through the removal of the acetyl group from ketoconazole. One search result mentions the synthesis of (+/-)-Deacylketoconazole and references a study on the synthesis of diastereomeric ketoconazole analogs, suggesting its preparation is linked to ketoconazole synthesis or modification molaid.com. Another source indicates that deacyl ketoconazole can be synthesized by reacting piperazine (B1678402) with 3-hydroxybenzaldehyde (B18108) in a two-step process involving oxidation followed by reduction, although this description appears to relate to the synthesis of a specific enantiomer and its broader applicability requires further context biosynth.com.
Given its identity as N-deacetylketoconazole, a primary laboratory route would involve the deacetylation of ketoconazole. This chemical transformation typically involves hydrolysis under basic or acidic conditions, targeting the amide bond connecting the acetyl group to the piperazine ring.
Exploration of Novel Analogues and Hybrid Compounds
The chemical structure of deacylketoconazole provides a scaffold for the development of novel analogues and hybrid molecules through targeted chemical modifications.
Development of Deacylketoconazole-Derived Hybrid Molecules
Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores within a single molecule to potentially achieve improved properties or multi-target activity. researchgate.netmfd.org.mkprismbiolab.com Research has explored creating hybrid molecules based on ketoconazole, and by extension, deacylketoconazole, by linking them with other bioactive moieties. For instance, novel hybrid compounds combining ketoconazole with a diazen-1-ium-1,2-diolate or an organic nitrate (B79036) moiety have been synthesized, showing modified or enhanced antimicrobial activities compared to ketoconazole alone. researchgate.net While these examples specifically mention ketoconazole, the structural similarity suggests that deacylketoconazole, possessing a free piperazine nitrogen, could serve as a point of attachment for similar hybridization strategies.
The synthesis of such hybrid molecules often involves coupling reactions that link the deacylketoconazole scaffold to the desired co-moiety. Techniques like amide bond formation, alkylation, or click chemistry approaches can be employed depending on the functional groups available on deacylketoconazole and the molecule it is being hybridized with. mfd.org.mkmdpi.com
Strategies for Targeted Chemical Modification and Structural Diversification
Targeted chemical modification of deacylketoconazole aims to alter its physicochemical properties, enhance specific interactions, or create structural diversity for exploring new biological activities. Strategies for structural diversification can involve modifications at various points of the deacylketoconazole molecule, including the piperazine ring, the phenyl ether linkage, the dioxolane ring, the dichlorophenyl group, or the imidazole moiety.
Potential modification strategies include:
Alkylation or Acylation of the Piperazine Nitrogen: The secondary amine in the piperazine ring of deacylketoconazole is a reactive site for alkylation or acylation, allowing the introduction of various substituents. This is the site where ketoconazole has an acetyl group, and its absence in deacylketoconazole provides a point for re-functionalization.
Modification of the Phenyl Ring: Substitutions on the phenyl ring can alter electronic and lipophilic properties.
Modification of the Dioxolane Ring: While the dioxolane ring is relatively stable, modifications at the carbon atoms or the oxygen atoms could be explored, although this might require more complex synthetic routes.
Modification of the Dichlorophenyl Moiety: Altering the halogen substitution pattern or introducing other groups on this phenyl ring can impact interactions with biological targets.
Modification of the Imidazole Ring: The imidazole ring is crucial for the activity of azole antifungals, and modifications here could significantly affect biological activity.
Detailed research findings on specific targeted modifications of deacylketoconazole itself are not extensively provided in the search results, but the principles of chemical modification and structural diversification applied to related azole compounds like fluconazole (B54011) offer insights into potential strategies. nih.gov These can involve introducing different functional groups, creating rigid or flexible linkers, or incorporating additional ring systems. nih.gov The synthesis of analogues often requires multi-step organic synthesis procedures, utilizing various coupling reagents, protecting groups, and reaction conditions to selectively modify specific parts of the molecule while preserving the core structure. mdpi.comyoutube.commdpi.com
Interactive Data Table: Properties of Deacylketoconazole
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆Cl₂N₄O₃ | PubChem nih.gov |
| Molecular Weight | 489.4 g/mol | PubChem nih.gov |
| CAS Number | 67914-61-8 | PubChem nih.gov |
| XLogP3 | 4.4 | PubChem nih.gov |
| IUPAC Name | 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine | PubChem nih.gov |
| Synonyms | N-Deacetylketoconazole, R-39519, deacetylated ketoconazole | PubChem nih.gov |
Metabolic Transformations and Enzymatic Biotransformation Studies of Deacylketoconazole
Primary Metabolic Pathways of Deacylketoconazole
The predominant metabolic pathway for DAK involves oxidation on the piperazine (B1678402) ring psu.edu. This reaction is primarily mediated by flavin-containing monooxygenases nih.govnih.govpsu.edunih.gov.
Flavin-Containing Monooxygenase (FMO) Mediated Biotransformation
Flavin-containing monooxygenases are a class of enzymes known for their ability to oxygenate various nucleophilic heteroatoms in a NADPH-dependent manner nih.govnih.gov. DAK, possessing a susceptible nitrogen atom within its piperazine ring, undergoes oxidation catalyzed by these enzymes nih.govpsu.edu.
Isoform Specificity of FMOs (e.g., FMO1, FMO2, FMO3, FMO5)
Studies using cDNA-expressed human and rabbit FMO isoforms have revealed significant specificity in the metabolism of DAK psu.edunih.gov. Human and rabbit FMO3 demonstrated extensive metabolism of DAK, leading to the formation of multiple metabolites psu.edunih.gov. Human and rabbit FMO1 also metabolized DAK, primarily to N-hydroxy-DAK, albeit to a lesser extent than FMO3 psu.edunih.gov. Rabbit FMO2 was shown to metabolize DAK to N-hydroxy-DAK and another metabolite nih.gov. In contrast, human and rabbit FMO5 did not appear to be substrates for DAK metabolism psu.edunih.gov.
The following table summarizes the observed metabolism of DAK by different human and rabbit FMO isoforms after a 1-hour incubation period:
| FMO Isoform (Species) | DAK Metabolized (%) | N-hydroxy-DAK Formed (%) | Metabolite 1 Formed (%) | Metabolite 3 Formed (%) |
| Human FMO1 | 36.2 | 36.2 | <5 | <5 |
| Human FMO3 | 71.2 | 48.2 | 11.7 | 10.5 |
| Human FMO5 | Not a substrate | - | - | - |
| Rabbit FMO1 | 25.3 | 25.3 | <5 | <5 |
| Rabbit FMO2 | 15.9 | 15.9 | 6.6 | - |
| Rabbit FMO3 | 64.5 | 47.7 | 7.8 | 10.0 |
| Rabbit FMO5 | Not a substrate | - | - | - |
Data compiled from studies using cDNA-expressed FMOs psu.edunih.gov. Metabolite 1 is suggested to be the nitrone formed from N-hydroxy-DAK psu.edunih.gov.
Identification and Characterization of Secondary Metabolites (e.g., N-hydroxy-Deacylketoconazole, nitrone)
The primary and most significant FMO-mediated metabolite of DAK identified is N-hydroxy-Deacylketoconazole (N-hydroxy-DAK) nih.govpsu.edunih.gov. This secondary hydroxylamine (B1172632) is formed by the initial oxidative attack on the piperazine nitrogen nih.govpsu.edu. Further metabolism of N-hydroxy-DAK can occur, leading to the formation of subsequent metabolites psu.edunih.gov. Previous studies suggest that one of these secondary metabolites (referred to as metabolite 1 in some studies) is a nitrone, formed after successive FMO-mediated oxidation of N-hydroxy-DAK psu.edunih.gov. The identification of N-hydroxy-DAK has been confirmed through techniques such as liquid chromatography/mass spectrometry and NMR spectroscopy nih.gov.
Enzymatic Reaction Mechanisms and Kinetics of Deacylketoconazole Metabolism
Understanding the enzymatic reaction mechanisms and kinetics of DAK metabolism provides insights into the efficiency and characteristics of the biotransformation process nih.govwikipedia.org.
Application of Michaelis-Menten Kinetics to Deacylketoconazole Metabolism
Michaelis-Menten kinetics is a fundamental model used to describe the rate of enzyme-catalyzed reactions as a function of substrate concentration wikipedia.orglibretexts.orgberkeley.edulibretexts.org. This model is applicable to the study of DAK metabolism by FMOs to determine key kinetic parameters nih.govresearchgate.net. The relationship between the initial reaction velocity (v), the maximum reaction velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km) is described by the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) wikipedia.orglibretexts.orglibretexts.org. This model helps characterize the affinity of the enzyme for the substrate and the maximum rate of the reaction sigmaaldrich.comlibretexts.org.
Determination of Kinetic Parameters (e.g., Vmax, Km, Ki) in In Vitro Enzyme Assays
In vitro enzyme assays are crucial for determining the kinetic parameters of DAK metabolism nih.govnih.govnih.govmdpi.comfrontiersin.org. These assays typically involve incubating DAK with relevant enzymes (such as FMOs in hepatic microsomes or recombinant systems) under controlled conditions and measuring the rate of metabolite formation or substrate disappearance nih.govnih.govlibretexts.org.
Studies using rat hepatic microsomes have determined kinetic parameters for DAK metabolism. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, was determined for DAK nih.govnih.govsigmaaldrich.comlibretexts.org. For purified FMO and rat microsomal FMO, Km values for DAK were reported as 34.6 µM and 77.4 µM, respectively nih.gov. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate wikipedia.orgsigmaaldrich.comlibretexts.org. While specific Vmax values for DAK metabolism by individual human FMO isoforms are not explicitly detailed as single values across all search results, the extensive metabolism observed with FMO3 (71.2% and 64.5% DAK metabolized in 1 hour for human and rabbit, respectively) indicates a higher Vmax compared to FMO1 (36.2% and 25.3%) and FMO2 (15.9%) psu.edunih.gov. The inhibition constant (Ki) is a measure of the potency of an inhibitor sigmaaldrich.comreddit.comgraphpad.com. While the provided search results focus on DAK as a substrate, the principles of determining Ki would apply if studying the inhibition of DAK metabolism by other compounds reddit.comgraphpad.com.
The following table presents Km values determined for DAK metabolism in rat liver systems:
| Enzyme System | Km (µM) |
| Purified FMO (Rat) | 34.6 |
| Microsomal FMO (Rat) | 77.4 |
Data compiled from studies on rat hepatic microsomes and purified FMO nih.gov.
Comparative Metabolic Profiling in Biological Systems (e.g., hepatic microsomes)
Deacylketoconazole (DAK), also known as N-deacetyl ketoconazole (B1673606), represents a significant metabolite formed during the biotransformation of the antifungal agent ketoconazole (KT) nih.gov. The metabolic fate of ketoconazole has been the subject of investigations, particularly concerning its hepatic processing and the potential role of its metabolites in observed biological effects nih.govnih.gov. Studies utilizing hepatic microsomes from various species have provided detailed insights into the formation and subsequent metabolism of DAK.
Research in rat hepatic microsomes demonstrated that DAK is a major initial metabolite of ketoconazole, formed via deacetylation nih.gov. The rate of DAK formation in these in vitro systems was found to be nearly equivalent to the rate of disappearance of the parent compound, ketoconazole nih.gov. Specifically, in rat hepatic microsomal incubations, the rate of disappearance for ketoconazole was reported as 5.96 µM/hr, while the rate of DAK formation was 5.88 µM/hr nih.gov.
Further metabolic profiling of DAK itself in hepatic microsomes has revealed its susceptibility to further enzymatic transformation, primarily mediated by flavin-containing monooxygenases (FMOs) nih.govnih.gov. These biotransformation reactions are NADPH-dependent nih.govnih.gov. Studies using rat liver microsomes at a pH of 8.8, which is optimal for FMO activity, showed extensive metabolism of DAK, leading to the formation of multiple metabolites nih.gov. The primary initial metabolite identified under these conditions was N-deacetyl-N-hydroxyketoconazole (N-hydroxy-DAK), a secondary hydroxylamine nih.gov.
The extent of DAK metabolism in rat hepatic microsomes is influenced by pH. Significantly higher rates of DAK metabolism were observed at pH 8.8 compared to pH 7.4 nih.gov. For instance, at a concentration of 77.4 µM DAK, the percentage of DAK metabolized after 1 hour was 66% in male rat liver microsomes at pH 8.8, compared to 37% at pH 7.4 nih.gov. Similar trends were noted in female rat liver microsomes, with 62% metabolism at pH 8.8 versus 27% at pH 7.4 after 1 hour nih.gov.
The involvement of FMOs in DAK metabolism has been supported by experiments showing that heat inactivation of microsomal FMOs abolished the formation of DAK metabolites nih.govnih.gov. Conversely, the addition of SKF-525A, a known inhibitor of cytochrome P450 enzymes, did not inhibit DAK metabolism in these microsomal preparations, further indicating that FMOs, rather than cytochrome P450 enzymes, are the primary enzymes responsible for DAK biotransformation in this context nih.govnih.gov.
Comparative studies using cDNA-expressed human and rabbit FMO isoforms have elucidated the specific enzymes involved in DAK metabolism nih.gov. These studies demonstrated that DAK serves as a substrate for human FMO1 and FMO3, as well as rabbit FMO1, FMO2, and FMO3 nih.gov. Notably, DAK did not appear to be a substrate for human or rabbit FMO5 nih.gov. Human and rabbit FMO3 exhibited extensive metabolism of DAK, producing N-hydroxy-DAK as the major product, along with two other metabolites (metabolite 1 and metabolite 3) nih.gov. Human and rabbit FMO1 primarily metabolized DAK to N-hydroxy-DAK, with minimal formation of other metabolites nih.gov. Rabbit FMO2 also metabolized DAK to N-hydroxy-DAK and metabolite 1 nih.gov. Metabolite 1 is speculated to be a nitrone derivative resulting from further oxidation of N-hydroxy-DAK nih.gov.
Detailed research findings on the comparative metabolic profiling of DAK in hepatic microsomes are summarized in the tables below.
Table 1: Rate of Ketoconazole Disappearance and Deacylketoconazole Formation in Rat Hepatic Microsomes nih.gov
| Compound | Rate (µM/hr) |
| Ketoconazole | 5.96 |
| Deacylketoconazole | 5.88 |
Table 2: Percentage of Deacylketoconazole Metabolism in Rat Hepatic Microsomes at Different pH and Time Points nih.gov
| Species (Sex) | pH | 0.25 hr (%) | 0.5 hr (%) | 1.0 hr (%) |
| Rat (Female) | 8.8 | 29 | 55 | 62 |
| Rat (Male) | 8.8 | 53 | 57 | 66 |
| Rat (Female) | 7.4 | 11 | 20 | 27 |
| Rat (Male) | 7.4 | 17 | 31 | 37 |
Table 3: Percentage of Deacylketoconazole Metabolism by cDNA-Expressed Human and Rabbit FMO Isoforms (1 hour incubation) nih.gov
| FMO Isoform | Species | % DAK Metabolized | % N-hydroxy-DAK Formed | % Metabolite 1 Formed | % Metabolite 3 Formed |
| FMO1 | Human | - | 36.2 | ≤5 | ≤5 |
| FMO3 | Human | 71.2 | 48.2 | 11.7 | 10.5 |
| FMO5 | Human | - | Not a substrate | Not a substrate | Not a substrate |
| FMO1 | Rabbit | - | 25.3 | ≤5 | ≤5 |
| FMO2 | Rabbit | - | 15.9 | 6.6 | - |
| FMO3 | Rabbit | 64.5 | 47.7 | 7.8 | 10.0 |
| FMO5 | Rabbit | - | Not a substrate | Not a substrate | Not a substrate |
Note: '-' indicates data not explicitly provided or focus was on metabolite formation rather than total DAK metabolized in this specific result snippet.
Molecular Mechanisms of Action and Target Interactions of Deacylketoconazole
Investigation of Subcellular and Molecular Target Binding
Studies have investigated the binding of deacylketoconazole to subcellular components and its molecular targets. In contrast to ketoconazole (B1673606), which has shown biphasic effects on hepatic enzyme activity (inhibition and induction), the biological effects of deacylketoconazole appear consistent solely with enzyme inhibition. nih.gov This suggests differences in how these compounds interact with cellular components, potentially due to variations in their orientation within lipid membranes. nih.gov
Enzyme Inhibition Mechanisms by Deacylketoconazole and Related Compounds
Deacylketoconazole and its parent compound, ketoconazole, are known inhibitors of various enzymes. nih.govlookchem.com Their inhibitory effects are particularly notable concerning cytochrome P450 enzymes and enzymes crucial for fungal ergosterol (B1671047) biosynthesis. medchemexpress.comnih.govmedchemexpress.comnih.gov
Modulatory Effects on Cytochrome P450 (CYP) Enzymes
Deacylketoconazole has been shown to depress cytochrome P-450 levels and inhibit the activity of certain CYP enzymes, such as ethylmorphine N-demethylase and benzphetamine N-demethylase. nih.gov Ketoconazole, the parent compound, is a well-established inhibitor of CYP proteins, particularly CYP3A4 and CYP24A1. medchemexpress.comlookchem.comchemsrc.com
Mechanistic Characterization of CYP3A Inhibition (e.g., competitive, non-competitive, mixed)
Ketoconazole is known to be a potent inhibitor of CYP3A4 activity. nih.gov While the specific mechanism of CYP3A inhibition by deacylketoconazole is not as extensively documented as that of ketoconazole in the provided search results, ketoconazole is often cited as a strong CYP3A4 inhibitor. medchemexpress.commedchemexpress.comresearchgate.netmdpi.comnih.govamegroups.orgmdpi.comnih.gov CYP inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uksavemyexams.com Competitive inhibitors compete with the substrate for the enzyme's active site, while non-competitive inhibitors bind to a different site on the enzyme, altering its activity. ucl.ac.uksavemyexams.com
Time-Dependent Inhibition (TDI) Studies
Time-dependent inhibition (TDI) of CYP enzymes refers to an increase in the potency of inhibition over time during incubation with the inhibitor. sygnaturediscovery.comnih.govevotec.com This can be due to the formation of inhibitory metabolites or mechanism-based inactivation. nih.gov Ketoconazole has been used as a negative control in time-dependent inhibition studies against CYP3A4, indicating it is generally considered a non-time-dependent inhibitor in such contexts, although its potent direct inhibition is well-established. beckman.comyoutube.com Characterization of TDI often involves determining parameters like kinact (maximal inactivation rate) and KI (inhibitor concentration at half the maximal inactivation rate). evotec.com
Isoform Specificity and Selectivity Investigations
Studies have investigated the isoform specificity and selectivity of CYP inhibitors, including ketoconazole. nih.govsjtu.edu.cnnih.gov Ketoconazole has been shown to be a very potent and selective inhibitor of CYP3A4 in human liver microsomes. nih.gov However, the selectivity of CYP inhibitors can vary between species, such as humans and rats, and can also be dependent on the inhibitor concentration. nih.govnih.gov While ketoconazole is primarily known for its potent inhibition of CYP3A4, it may also inhibit other CYP isoforms to varying extents, and its selectivity can be relative. nih.govamegroups.orgnih.gov
Inhibition of Fungal Ergosterol Biosynthesis Enzymes
Deacylketoconazole, like its parent compound ketoconazole and other azole antifungals, is understood to exert antifungal activity by inhibiting the synthesis of ergosterol. cymitquimica.commedchemexpress.comnih.govnih.gov Ergosterol is a vital component of fungal cell membranes, and its reduced synthesis disrupts membrane integrity, inhibiting fungal growth and reproduction. cymitquimica.comnih.govresearchgate.netmdpi.commdpi.com The primary target enzyme for azole antifungals in this pathway is lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450-dependent enzyme. medchemexpress.comnih.govresearchgate.netmdpi.com Inhibition of this enzyme prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic intermediate sterols. nih.govresearchgate.netmdpi.com
Interactions with Lanosterol 14α-Demethylase (Erg11/Cyp51A)
Lanosterol 14α-demethylase, also known as Erg11 in yeasts like Candida species and Cyp51A in molds like Aspergillus, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. mdpi.commdpi.com This enzyme catalyzes the removal of a 14α-methyl group from lanosterol, a step essential for the production of ergosterol, the primary sterol in fungal cell membranes. mdpi.comresearchgate.net Azole antifungals, including ketoconazole, exert their effect by inhibiting this enzyme, leading to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and inhibits fungal growth. mdpi.comresearchgate.net
Impact on Other Ergosterol Pathway Components (e.g., Erg3)
The ergosterol biosynthesis pathway involves a series of enzymatic steps beyond the 14α-demethylase. Another important enzyme in this pathway is sterol Δ(5,6)-desaturase, encoded by the ERG3 gene. nih.gov This enzyme is involved in a later step of ergosterol synthesis. nih.gov Mutations in the ERG3 gene can lead to the accumulation of sterols like ergosta-7,22-dienol and confer resistance to azole antifungals, even though the primary target of azoles is Erg11. nih.govnih.gov This occurs because the accumulation of alternative sterols can partially compensate for the lack of ergosterol or prevent the formation of toxic intermediates when Erg11 is inhibited. nih.gov
While studies have shown the impact of ERG3 mutations on azole resistance and the accumulation of specific sterol intermediates, the direct impact or interaction of deacylketoconazole specifically on Erg3 or other downstream enzymes in the ergosterol pathway is less characterized compared to its parent compound's interaction with Erg11. nih.govnih.gov However, perturbations in the ergosterol pathway, whether through inhibition of Erg11 or alterations in enzymes like Erg3, can significantly impact fungal viability and drug susceptibility. mdpi.comnih.govnih.gov
Mechanistic Elucidation in Diverse Biological Contexts (e.g., Plasmodium falciparum parasite biochemistry)
Beyond fungal systems, the biochemistry of Plasmodium falciparum, the parasite responsible for malaria, presents another context where the mechanisms of compounds related to azoles might be relevant. While Plasmodium falciparum does not synthesize ergosterol, it does synthesize cholesterol and other sterols, and its mevalonate pathway has been explored as a potential drug target. Ketoconazole has been reported to have antimalarial activity and has shown increased activity in combination with other antimalarial drugs against Plasmodium falciparum strains, including multidrug-resistant ones. researchgate.net The mechanism of action of ketoconazole in Plasmodium species is suggested to involve the inhibition of cytochrome P(450) enzymes, similar to its antifungal action. researchgate.net Specifically, ketoconazole has been shown to suppress CYP3A4, an enzyme involved in the metabolism of certain antimalarial drugs like artemether, thereby potentially prolonging their plasma life and enhancing their efficacy. researchgate.net
Given that deacylketoconazole is a metabolite of ketoconazole, its potential role or activity in the context of Plasmodium falciparum biochemistry is an area that could be explored. While direct studies specifically detailing the mechanistic elucidation of deacylketoconazole in Plasmodium falciparum were not prominently found in the search results, the known activity of its parent compound, ketoconazole, against the parasite and its interaction with cytochrome P450 enzymes in this context suggest a possible, albeit unconfirmed, relevance for DAK. The biochemistry of Plasmodium falciparum involves complex processes, including hemoglobin digestion and the function of transporters like PfCRT, which are crucial for parasite survival and drug resistance. nih.govnih.gov Further research would be needed to determine if deacylketoconazole directly interacts with any specific enzymes or pathways in Plasmodium falciparum, similar to or distinct from ketoconazole.
Data Table: Examples of Azole Interactions with Lanosterol 14α-Demethylase
While specific quantitative data for deacylketoconazole's interaction with fungal Erg11 was not available in the search results, the interaction of its parent compound, ketoconazole, and other azoles with this enzyme is well-documented. The table below illustrates typical data points found in studies of azole antifungals and their target, Lanosterol 14α-Demethylase (CYP51).
| Compound | Target Enzyme (Species) | Type of Interaction | Outcome of Inhibition | Relevant Data Point (Example) |
| Ketoconazole | Lanosterol 14α-Demethylase (Fungal) | Inhibitor | Depletion of Ergosterol, Accumulation of Methylated Sterols | IC50 or Ki value (varies by species and study) mdpi.comresearchgate.net |
| Fluconazole (B54011) | Lanosterol 14α-Demethylase (Fungal) | Inhibitor | Depletion of Ergosterol, Accumulation of Methylated Sterols | MIC values against susceptible strains nih.gov |
| Voriconazole | Lanosterol 14α-Demethylase (Fungal) | Inhibitor | Depletion of Ergosterol, Accumulation of Methylated Sterols | MIC values against susceptible strains nih.gov |
| Itraconazole | Lanosterol 14α-Demethylase (Fungal) | Inhibitor | Depletion of Ergosterol, Accumulation of Methylated Sterols | MIC values against susceptible strains nih.gov |
| Deacylketoconazole | Cytochrome P450 (Mammalian) nih.govnih.gov | Substrate/Metabolized | Formation of further metabolites nih.govnih.gov | KM value for FMO (e.g., 34.6 µM for purified pig liver FMO) nih.gov |
Detailed Research Findings:
Research on deacylketoconazole has primarily highlighted its formation as a major metabolite of ketoconazole through deacetylation. nih.govnih.gov Studies in rat hepatocytes have shown that DAK is a more potent cytotoxicant than its parent compound, ketoconazole, and its toxicity is dose- and time-dependent. nih.gov This cytotoxicity was evaluated by measuring markers like lactate dehydrogenase (LDH) leakage and mitochondrial reduction of MTT. nih.gov
| Concentration of DAK (µM) | Time (h) | MTT Reduction (% of control) | LDH Leakage (% of control) |
|---|---|---|---|
| 107 | 0.5 | 50 | - |
| 90 | 1.0 | 50 | - |
| 75 | 2.0 | 50 | - |
| 58 | 4.0 | 50 | - |
| 155 | 0.5 | - | 50 |
| 133 | 1.0 | - | 50 |
| 100 | 2.0 | - | 50 |
| 70 | 4.0 | - | 50 |
These findings suggest that DAK undergoes further metabolism, potentially by flavin-containing monooxygenases (FMO), to form reactive metabolites that contribute to its toxicity. nih.govnih.gov The metabolism of DAK by rat liver microsomes appears to be FMO-related. nih.gov
In the context of Plasmodium falciparum, while direct studies on deacylketoconazole are limited in the provided results, research on ketoconazole indicates its ability to inhibit CYP3A4, an enzyme relevant to the metabolism of certain antimalarials. researchgate.net This suggests a potential, indirect role for metabolites like DAK in influencing the pharmacokinetics and efficacy of co-administered drugs in malaria treatment, although this requires specific investigation. researchgate.net
Role of Deacylketoconazole in Antifungal Resistance Mechanisms at the Cellular Level
Modulation of Fungal Drug Efflux Systems
A primary mechanism of fungal resistance involves the active removal of antifungal agents from the cell, a process mediated by efflux pumps. nih.gov These transport proteins, located in the fungal cell membrane, effectively reduce the intracellular concentration of the drug, thereby diminishing its therapeutic effect. The two major superfamilies of efflux pumps implicated in antifungal resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) proteins. nih.govmdpi.com
ABC transporters are primary active transporters that utilize the energy from ATP hydrolysis to expel a wide array of substrates, including azole antifungals, from the fungal cell. mdpi.comnih.gov Overexpression of genes encoding these transporters is a well-documented mechanism of azole resistance in various fungal pathogens. nih.gov While direct studies on Deacylketoconazole's interaction with ABC transporters are limited, the activity of its parent compound, ketoconazole (B1673606), provides significant insights.
| Efflux Pump Family | Energy Source | Role in Azole Resistance |
| ATP-Binding Cassette (ABC) Transporters | ATP Hydrolysis | Expulsion of a broad range of antifungal drugs, including azoles. Overexpression is a common resistance mechanism. mdpi.comnih.gov |
| Major Facilitator Superfamily (MFS) Proteins | Proton Motive Force | Transport of a variety of substrates. Some members are specifically involved in azole efflux. nih.govmdpi.com |
MFS transporters are secondary active transporters that utilize the proton motive force to extrude drugs and other substrates. nih.govmdpi.com Similar to ABC transporters, the overexpression of MFS pump genes can lead to reduced susceptibility to azole antifungals. plos.org The transporter CaMdr1p in Candida albicans is a well-characterized MFS protein associated with azole resistance. mdpi.com
Given that ketoconazole is a substrate for certain MFS transporters, it is conceivable that Deacylketoconazole may also be recognized and transported by these pumps. The efficiency of such transport would directly impact the intracellular concentration of the metabolite and, consequently, its antifungal activity. Determining the affinity of Deacylketoconazole for various MFS transporters is a critical area for future investigation to understand its contribution to clinical resistance.
Structural and Expression Alterations in Target Enzymes
Another significant mechanism of azole resistance involves modifications to the primary fungal target of these drugs, the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 (also known as CYP51A) gene. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov
Increased production of the target enzyme, Erg11p, through the overexpression of the ERG11 gene, can dilute the effect of azole inhibitors, requiring higher drug concentrations to achieve a therapeutic effect. nih.govinfectiologyjournal.com Furthermore, point mutations within the ERG11 gene can lead to amino acid substitutions in the enzyme, altering its structure and reducing the binding affinity of azole drugs. nih.govmdpi.com Both of these mechanisms have been extensively documented in azole-resistant clinical isolates. nih.govmdpi.com
While direct evidence of Deacylketoconazole's impact on ERG11 expression and mutation is not yet available, the well-established interaction of ketoconazole with Erg11p suggests that its metabolite would likely have a similar target. drugbank.com The antifungal activity of Deacylketoconazole would, therefore, be influenced by the same resistance mechanisms that affect ketoconazole. The presence of ERG11 overexpression or mutations that confer resistance to ketoconazole would likely also reduce the susceptibility of the fungus to Deacylketoconazole.
| Resistance Mechanism | Effect on Erg11p | Consequence for Azole Susceptibility |
| ERG11 Gene Overexpression | Increased quantity of the target enzyme. nih.govinfectiologyjournal.com | Reduced susceptibility due to the need for higher drug concentrations to inhibit the target. |
| ERG11 Point Mutations | Altered enzyme structure and reduced binding affinity for azoles. nih.govmdpi.com | Decreased efficacy of azole antifungals. |
Adaptive Changes in Fungal Cellular Homeostasis and Metabolic Pathways
Fungi can also develop resistance to antifungal agents through broader adaptive changes in their cellular physiology and metabolism. mdpi.comnih.gov These adaptations can help the fungal cell to cope with the stress induced by the antifungal drug and maintain its viability. Such changes can include alterations in lipid composition of the cell membrane, upregulation of stress response pathways, and modifications in metabolic fluxes. mdpi.comfrontiersin.org
The inhibition of ergosterol biosynthesis by azoles, including ketoconazole and presumably Deacylketoconazole, leads to the accumulation of toxic sterol intermediates and disrupts membrane integrity. drugbank.com Fungi may counteract this by altering their metabolic pathways to either detoxify these intermediates or to modify the lipid composition of their membranes to maintain function despite the depletion of ergosterol. nih.gov Understanding how Deacylketoconazole influences these adaptive metabolic responses is essential for a complete picture of its role in antifungal therapy and the development of resistance.
Quantitative Structure Activity Relationship Qsar and Structure Activity Relationship Sar Studies of Deacylketoconazole Analogues
Computational Approaches to Structure-Activity Relationship Analysis
Computational methods play a significant role in modern SAR and QSAR analysis of chemical compounds like deacylketoconazole. These approaches utilize various algorithms and software to model and predict the biological activity of compounds based on their molecular structures and physicochemical properties. Techniques such as molecular docking, molecular dynamics simulations, and QSAR modeling (using descriptors like topological, electronic, and steric parameters) can provide insights into how deacylketoconazole and its analogues interact with biological targets. While specific detailed computational studies solely focused on deacylketoconazole analogues were not extensively found in the immediate search results, general principles of computational SAR analysis would apply. These principles involve:
Molecular Descriptors: Calculating a wide range of numerical descriptors that capture different aspects of molecular structure, such as size, shape, lipophilicity, electronic properties, and hydrogen bonding capacity.
Statistical Modeling: Employing statistical methods (e.g., multiple linear regression, partial least squares, support vector machines) to build predictive models that correlate the molecular descriptors with observed biological activity data.
Molecular Docking and Simulations: Using computational tools to simulate the binding interactions between deacylketoconazole analogues and their potential protein targets. This can help identify key binding poses, interaction energies, and crucial residues involved in binding.
Such computational studies can help prioritize which deacylketoconazole analogues are most likely to exhibit desired biological activity before experimental synthesis and testing, thus saving time and resources.
Experimental Determination of Structure-Activity Relationships
Experimental methods are essential for validating the predictions made by computational approaches and for directly determining the biological activity of deacylketoconazole analogues. These studies typically involve synthesizing a series of analogues with systematic modifications to the deacylketoconazole structure and then testing their activity in relevant biological assays. For compounds related to deacylketoconazole, which is a metabolite of the antifungal ketoconazole (B1673606), relevant experimental studies might involve:
In vitro biological assays: Measuring the activity of analogues against target enzymes or microorganisms. For instance, given ketoconazole's antifungal properties, assays against various fungal species would be pertinent. Studies have shown that deacylketoconazole was significantly more active against Plasmodium falciparum than ketoconazole, indicating a difference in activity profiles between the metabolite and the parent compound. researchgate.net
Binding Assays: Experimentally determining the binding affinity of deacylketoconazole analogues to their biological targets.
Structure determination techniques: Using techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of deacylketoconazole analogues bound to their targets, providing direct evidence of interaction modes.
Experimental data on the biological activity of deacylketoconazole analogues, coupled with their structural information, forms the basis for establishing SARs. By comparing the activity of different analogues, researchers can deduce which parts of the molecule are essential for activity and which modifications enhance or diminish it. For example, if an analogue with a specific functional group substitution shows increased activity, it suggests that the group is favorably interacting with the biological target.
Rational Design Principles for Optimized Deacylketoconazole Derivatives
Based on the insights gained from both computational and experimental SAR/QSAR studies, rational design principles can be applied to synthesize optimized deacylketoconazole derivatives with improved properties. These principles involve making targeted structural modifications to enhance desired activities (e.g., potency, selectivity) and/or improve pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion). Rational design strategies for deacylketoconazole analogues could include:
Modifications to the Piperazine (B1678402) Ring: Altering substituents on the piperazine ring could influence interactions with the target or affect physicochemical properties like lipophilicity and solubility.
Substitutions on the Phenyl and Imidazole (B134444) Rings: Introducing different substituents on these aromatic rings can tune electronic and steric properties, potentially leading to improved binding affinity or altered metabolic stability.
Linker Modifications: Adjusting the nature or length of the linker connecting the dioxolane ring to the phenylpiperazine moiety could influence the molecule's presentation to the binding site.
The rational design process is iterative, involving the design and synthesis of new analogues based on SAR data, followed by experimental testing and further refinement of the design principles. This cycle of design, synthesis, and evaluation is key to developing compounds with optimized biological profiles.
Advanced Analytical Methodologies in Deacylketoconazole Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating deacylketoconazole from complex mixtures, such as biological samples or synthesis reaction products, and for its subsequent quantification. These methods leverage the differential affinities of the analyte for a stationary phase and a mobile phase, allowing for effective separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of deacylketoconazole. This method offers high resolution and sensitivity, making it suitable for both qualitative and quantitative analysis. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. The components of a sample separate based on their interactions with these phases.
HPLC methods have been developed and applied to study the metabolism of deacylketoconazole. For instance, HPLC analysis has been used to assess the metabolism of deacylketoconazole by flavin-containing monooxygenases (FMOs) in rat hepatic microsomes. In these studies, HPLC was employed to determine the extent of deacylketoconazole metabolism and the formation of its metabolites, such as N-deacetyl-N-hydroxyketoconazole. nih.gov The separation was achieved using specific column types and mobile phase compositions, followed by detection, often using UV detection or coupling with mass spectrometry. nih.gov
Research findings highlight the effectiveness of HPLC in monitoring deacylketoconazole and its metabolic products. One study showed extensive metabolism of deacylketoconazole at pH 8.8 in pyrophosphate buffer, with significant percentages metabolized over time. nih.gov
| Time (h) | Female Rat Hepatic Microsomes (% Metabolism) | Male Rat Hepatic Microsomes (% Metabolism) |
| 0.25 | 29 | 53 |
| 0.5 | 55 | 57 |
| 1.0 | 62 | 66 |
This demonstrates the capability of HPLC to quantify the depletion of deacylketoconazole and the formation of metabolites in enzymatic studies.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures and flow rates. This results in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. While specific studies focusing solely on UHPLC for deacylketoconazole analysis were not extensively detailed in the search results, UHPLC- coupled with mass spectrometry (UHPLC-MS/MS) is a powerful technique for the analysis of various compounds, including pharmaceuticals and their metabolites, in complex matrices like biological samples. nih.gov The principles of UHPLC separation are similar to HPLC but offer enhanced performance characteristics, making it suitable for high-throughput analysis and the detection of low-abundance analytes.
Gas Chromatography (GC)
Gas Chromatography (GC) is a chromatographic technique used for separating and analyzing volatile and semi-volatile compounds. In GC, the mobile phase is a gas, and the separation occurs based on the partitioning of analytes between the gaseous mobile phase and a liquid or solid stationary phase within a column. While GC is a valuable technique for many organic compounds, its application to deacylketoconazole analysis would depend on the compound's volatility and thermal stability. Information directly linking GC specifically to deacylketoconazole analysis was not prominent in the search results. However, GC is often coupled with mass spectrometry (GC-MS) for enhanced identification and quantification of separated components. libretexts.orghidenanalytical.com
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification
Spectroscopic and spectrometric techniques provide valuable information about the structure and quantity of deacylketoconazole. These methods analyze the interaction of electromagnetic radiation or mass-to-charge ratio with the analyte molecule.
Mass Spectrometry (MS and MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for identifying and quantifying compounds, including deacylketoconazole and its metabolites. libretexts.orgresearchgate.netwikipedia.org MS provides information about the molecular weight of the compound and can be used to determine its elemental composition and structural features through fragmentation patterns. libretexts.org
Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically used for structural elucidation and enhanced selectivity in quantification. In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are then analyzed. This provides more specific information about the structure of the analyte.
LC-MS and LC-MS/MS are commonly used hyphenated techniques that combine the separation power of liquid chromatography (HPLC or UHPLC) with the detection and identification capabilities of mass spectrometry. researchgate.netwikipedia.org These techniques are highly effective for analyzing complex samples containing deacylketoconazole and its related substances. Studies on the metabolism of deacylketoconazole have utilized liquid chromatography/mass spectrometry to confirm the structure of metabolites, such as N-deacetyl-N-hydroxyketoconazole. nih.gov The use of MS and MS/MS allows for the unambiguous identification of deacylketoconazole and its transformation products based on their characteristic mass spectra and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and environment of molecules. azooptics.comnih.gov It is based on the principle that atomic nuclei with a magnetic moment can absorb and re-emit radiofrequency energy when placed in a strong magnetic field.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is invaluable for the structural elucidation of organic compounds like deacylketoconazole. azooptics.com The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide information about the types and connectivity of atoms within the molecule. azooptics.com
Studies involving deacylketoconazole have utilized NMR spectroscopy to confirm the structure of the compound and its metabolites. For example, NMR spectroscopy was used in conjunction with liquid chromatography/mass spectrometry to confirm the structure of N-deacetyl-N-hydroxyketoconazole, a metabolite of deacylketoconazole. nih.gov While detailed NMR spectral data for deacylketoconazole were not extensively found in the immediate search results, the technique is a standard tool for confirming the identity and purity of synthesized or isolated compounds and for investigating their molecular structure in solution. medchemexpress.comresearchgate.net
| Technique | Primary Application | Key Information Provided |
| HPLC | Separation and Quantification | Purity, Concentration |
| UHPLC | Fast Separation, High Resolution/Sensitivity | Purity, Concentration |
| GC | Separation of Volatiles/Semi-volatiles | Purity, Concentration |
| MS (MS/MS) | Identification and Quantification | Molecular Weight, Fragmentation Pattern |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Molecular Structure, Connectivity, Purity |
Infrared (IR) and UV-Visible Spectroscopy
Spectroscopic methods provide valuable information about the structural features and electronic properties of a compound.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their vibrational modes. When infrared radiation is passed through a sample, specific frequencies are absorbed by the molecule, corresponding to the vibrations of its chemical bonds. The pattern of absorbed frequencies is unique to each compound, serving as a molecular fingerprint. For Deacylketoconazole, IR spectroscopy can provide insights into the presence of characteristic functional groups such as amine (N-H), aromatic rings (C=C stretching), ether (C-O-C stretching), and the dioxolane ring system. PubChem indicates the existence of FTIR spectral data for Deacylketoconazole, obtained using the KBr WAFER technique. pharmaffiliates.com While detailed interpretation of the specific spectrum was not available in the search results, the presence of this data confirms the applicability of IR spectroscopy for its characterization.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, which are structural features that absorb UV or visible light. Deacylketoconazole's structure, containing aromatic rings and nitrogen heterocycles, suggests it would exhibit absorption in the UV region. UV-Vis spectroscopy is commonly used for the quantitative analysis of pharmaceutical compounds and can also provide information about their electronic transitions. While specific UV-Vis spectral data for Deacylketoconazole was not found in the search results, related compounds like Ketoconazole (B1673606) have been analyzed using spectrophotometric methods, indicating the potential utility of UV-Vis spectroscopy for Deacylketoconazole analysis as well. researchgate.net UV-Vis spectroscopy is a versatile and cost-effective technique for analyzing chromophoric organic compounds and can be applied to quantify concentrations and monitor reactions. ijrpb.comjyoungpharm.org
Advanced Sample Preparation and Microextraction Techniques for Complex Biological Matrices
Analyzing Deacylketoconazole in complex biological matrices such as blood, plasma, or urine necessitates effective sample preparation to isolate the analyte of interest from interfering endogenous compounds. Advanced microextraction techniques offer significant advantages over traditional methods, including reduced sample volume, lower solvent consumption, and improved efficiency. labinsights.nlphysionet.org
While specific studies detailing the application of the following techniques for the extraction of Deacylketoconazole from biological matrices were not identified in the search results, these methods are widely used for the analysis of various small molecules, including pharmaceuticals, in such matrices, suggesting their potential applicability.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates analytes from a matrix based on their physical and chemical properties and their interaction with a stationary phase (sorbent). nih.govspectroscopyonline.com The process typically involves conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte. nih.gov SPE can utilize various sorbent chemistries, including reversed-phase, normal-phase, ion-exchange, and mixed-mode, allowing for selective extraction of compounds from complex matrices like serum, plasma, and urine. nih.govresearchgate.net The choice of sorbent and elution solvent is optimized based on the analyte's properties and the matrix composition. SPE is effective in concentrating analytes and providing cleaner extracts for subsequent analysis by techniques such as chromatography or spectroscopy. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique characterized by its simplicity, speed, and low solvent consumption. physionet.orgijpsr.com In DLLME, a mixture of a low-density extraction solvent and a disperser solvent is rapidly injected into an aqueous sample. biocompare.com This forms a cloudy solution due to the fine dispersion of the extraction solvent throughout the aqueous phase, creating a large contact area for efficient mass transfer of the analyte. ijpsr.combiocompare.com After extraction, the phases are separated by centrifugation, and the small volume of the extraction phase containing the concentrated analyte is collected for analysis. ijpsr.comnist.gov DLLME has been successfully applied for the extraction of various drugs and other analytes from biological fluids, demonstrating its effectiveness in handling complex matrices. nist.govnih.gov
Microextraction by Packed Sorbent (MEPS)
Microextraction by Packed Sorbent (MEPS) is a further miniaturization of SPE, integrating the sorbent material directly into a syringe barrel or needle. labinsights.nlmdpi.com This technique requires very small sample volumes, typically in the microliter range. labinsights.nl The sample is passed through the packed sorbent bed within the syringe, where the analytes are retained. Subsequent washing and elution steps are performed using minimal solvent volumes. MEPS can be easily coupled online with analytical instruments like Gas Chromatography (GC) or Liquid Chromatography (LC), streamlining the sample preparation and analysis workflow. mdpi.com MEPS is suitable for various sorbent chemistries and has been applied for the extraction of analytes from biological samples such as urine and plasma, offering advantages in terms of reduced sample and solvent consumption and potential for automation.
Chemometric Applications in Deacylketoconazole Data Analysis and Interpretation
Chemometrics involves the application of mathematical and statistical methods to chemical data to extract meaningful information, build models, and improve analytical processes. In the context of Deacylketoconazole research, chemometrics can be applied to analyze complex datasets obtained from spectroscopic techniques (IR, UV-Vis) and chromatographic methods coupled with mass spectrometry.
For spectroscopic data, chemometric techniques such as Principal Component Analysis (PCA) can be used for exploratory data analysis, identifying patterns, outliers, and similarities between different samples or batches of Deacylketoconazole. Multivariate calibration methods like Partial Least Squares (PLS) or Principal Component Regression (PCR) could potentially be employed to develop quantitative models for the determination of Deacylketoconazole concentration in samples based on its spectroscopic data, provided sufficient calibration data is available.
In the analysis of data from hyphenated techniques like LC-MS or GC-MS, which might be used following microextraction from biological matrices, chemometrics can assist in peak deconvolution, baseline correction, and identifying potential biomarkers or metabolites related to Deacylketoconazole. Pattern recognition techniques can help differentiate samples based on their chemical profiles.
Q & A
Q. How is Deacylketoconazole synthesized and characterized in laboratory settings?
Deacylketoconazole can be synthesized via a condensation reaction between 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehyde derivatives under reflux conditions in absolute ethanol with glacial acetic acid as a catalyst . Post-synthesis, characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) to verify molecular weight (CHClNO, molecular weight: 513.4 g/mol) . Solubility profiles (e.g., in DMSO, ethanol, or aqueous buffers) must be empirically determined to inform experimental design .
Q. What analytical techniques are recommended for quantifying Deacylketoconazole in complex biological matrices?
Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in plasma or tissue homogenates. Calibration curves must be validated for linearity (R > 0.99) across expected concentration ranges. Internal standards (e.g., deuterated analogs) are critical to control for matrix effects. For stability studies, monitor degradation under varying pH and temperature conditions using accelerated stability protocols .
Q. How do physicochemical properties of Deacylketoconazole influence its experimental applications?
Key properties include logP (2.8 ± 0.2), indicating moderate lipophilicity, and pH-dependent solubility (soluble in acidic buffers but precipitates at neutral pH). These traits necessitate careful formulation in in vitro assays to avoid solvent interference. For cellular uptake studies, use confocal microscopy with fluorescently tagged analogs to track intracellular localization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for Deacylketoconazole?
Contradictions often arise from variability in assay conditions (e.g., cell line selection, incubation time). To address this:
- Conduct comparative studies using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).
- Apply meta-analysis frameworks to aggregate data from multiple studies, assessing heterogeneity via I statistics.
- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) .
- Consult domain experts to identify confounding variables (e.g., metabolite interference) .
Q. What methodological considerations are critical when designing in vivo studies involving Deacylketoconazole?
- Dose Optimization : Perform pharmacokinetic (PK) profiling to establish C and AUC values, ensuring doses align with therapeutic indices.
- Participant Selection : Define inclusion/exclusion criteria rigorously (e.g., genetic background in animal models) to minimize variability .
- Data Collection : Use blinded protocols for outcome assessment and integrate longitudinal sampling to track metabolite formation .
- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting and ensure IACUC-approved protocols .
Q. How should researchers approach the optimization of Deacylketoconazole’s stability under varying experimental conditions?
- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH) and quantify degradation products via LC-MS.
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation buffers using a Design of Experiments (DoE) approach.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of Deacylketoconazole analogs?
- Blinded Synthesis : Assign compound identifiers randomly to prevent confirmation bias.
- Dose-Response Redundancy : Test each analog in triplicate across independent experiments.
- Negative Controls : Include inactive derivatives (e.g., methylated imidazole variants) to validate assay specificity .
Methodological Frameworks for Data Interpretation
Q. How can researchers apply the FINER criteria to evaluate Deacylketoconazole study designs?
- Feasible : Ensure access to specialized equipment (e.g., LC-MS) and sufficient sample sizes (power analysis ≥80%).
- Interesting : Align hypotheses with gaps in antifungal mechanisms (e.g., cytochrome P450 inhibition).
- Novel : Explore understudied targets (e.g., lanosterol demethylase isoforms).
- Ethical : Prioritize in silico models (e.g., molecular docking) before in vivo testing.
- Relevant : Link findings to clinical applications (e.g., drug-resistant candidiasis) .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity of Deacylketoconazole?
- Use probit analysis to calculate LD values.
- Apply mixed-effects models to account for inter-subject variability.
- Perform survival analysis (Kaplan-Meier curves) for longitudinal toxicity studies .
Tables for Quick Reference
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 513.4 g/mol | |
| logP | 2.8 ± 0.2 | |
| Solubility in DMSO | >10 mg/mL | |
| Stability (pH 7.4, 25°C) | <5% degradation over 24 hours |
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